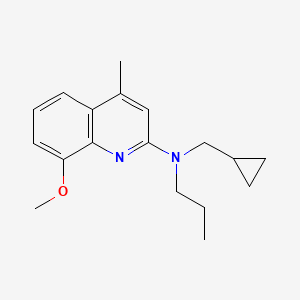![molecular formula C20H26N2O3 B5084673 4-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5084673.png)
4-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide, also known as EMD-386088, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective antagonist of the dopamine D1 receptor, which plays a crucial role in regulating various physiological processes.
Mécanisme D'action
4-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide acts as a selective antagonist of the dopamine D1 receptor, which is involved in the regulation of various physiological processes, including movement, motivation, reward, and cognition. By blocking the dopamine D1 receptor, 4-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide can modulate the activity of the dopaminergic system, which is implicated in various neurological and psychiatric disorders.
Biochemical and physiological effects:
4-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide has been shown to modulate the activity of the dopaminergic system, which can result in various biochemical and physiological effects. These effects include the regulation of motor function, cognitive function, and reward processing. 4-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide has also been shown to have potential anti-addictive effects by reducing drug-seeking behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for the dopamine D1 receptor. However, this compound also has some limitations, such as its relatively short half-life and limited solubility, which may affect its efficacy in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 4-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide. One potential application is in the treatment of Parkinson's disease, where 4-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide may have potential neuroprotective effects. Additionally, 4-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide may have potential applications in the treatment of addiction and other psychiatric disorders. Further research is needed to fully explore the potential therapeutic applications of this compound and to address its limitations.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide involves several steps, including the reaction of 5-methyl-2-furan carboxylic acid with pyrrolidine, followed by the reaction of the resulting product with 4-ethoxybenzoyl chloride. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
4-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, schizophrenia, and addiction. This compound has shown promising results in preclinical studies, and its potential clinical applications are currently being investigated.
Propriétés
IUPAC Name |
4-ethoxy-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-24-17-9-7-16(8-10-17)20(23)21-14-18(22-12-4-5-13-22)19-11-6-15(2)25-19/h6-11,18H,3-5,12-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCPIGYVCIKMIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(O2)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5084611.png)

![N-(1-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B5084628.png)
![2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B5084633.png)
![{(2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(tetrahydro-2H-pyran-4-ylamino)methyl]-2-pyrrolidinyl}methanol](/img/structure/B5084639.png)

![2-{[(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5084655.png)

![ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate](/img/structure/B5084684.png)
![N-1H-benzimidazol-2-yl-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B5084686.png)
![N-(2,4-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5084690.png)
![1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5084697.png)